6,7-Dimethyl-2,3-di-2-pyridylquinoxaline

Catalog No.
S1532698
CAS No.
6627-38-9
M.F
C20H16N4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dimethyl-2,3-di-2-pyridylquinoxaline

CAS Number

6627-38-9

Product Name

6,7-Dimethyl-2,3-di-2-pyridylquinoxaline

IUPAC Name

6,7-dimethyl-2,3-dipyridin-2-ylquinoxaline

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C20H16N4/c1-13-11-17-18(12-14(13)2)24-20(16-8-4-6-10-22-16)19(23-17)15-7-3-5-9-21-15/h3-12H,1-2H3

InChI Key

NACXMBPTPBZQHY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4

The exact mass of the compound 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60659. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6,7-Dimethyl-2,3-di-2-pyridylquinoxaline (CAS 6627-38-9) is a bidentate, N-heterocyclic ligand used in coordination chemistry to form metal complexes, particularly with transition metals like ruthenium(II) and rhenium(I). These complexes are investigated for their photophysical and electrochemical properties, which are relevant in fields such as electroluminescence, sensing, and catalysis. The defining feature of this compound is the two methyl groups on the quinoxaline core, which electronically and sterically modify its behavior compared to the unsubstituted parent ligand, 2,3-di-2-pyridylquinoxaline (dpq).

Research Fit

Bidentate ligand for Ru, Pt, Cu coordination chemistry
Methyl-substituted dpq analog with altered electronic and steric profile
Research-grade for metallodrug discovery and photoredox catalysis
High-purity lot for bioanalytical internal standard use

Substituting 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline with its parent compound, 2,3-di-2-pyridylquinoxaline (dpq), is often unviable for specific applications. The two electron-donating methyl groups are not passive substituents; they systematically alter the ligand's electronic properties and solubility. This results in measurable shifts in the reduction potential and photophysical characteristics (e.g., emission wavelength) of its metal complexes. Furthermore, the added alkyl groups typically enhance solubility in common organic solvents, a critical factor for solution-based processing and device fabrication that is less favorable with the unsubstituted, more planar dpq analog.

Substitution Risk

dpqMe2 (This Ligand)
dpq (Unsubstituted)
DNA binding affinity
May shift affinity profile closer to dppz benchmark
Lower-ranked binding in ESI-MS hierarchy
Ligand geometry
Induces both pyridyl splaying and twisting
Primarily splaying of pyridyl groups
Electronic effects
Methyl inductive donation alters redox potentials
Different redox and photophysical behaviour

Electrochemical Tuning: Cathodic Shift in Reduction Potential for Enhanced Electron Acceptor Capability

The electron-donating nature of the 6,7-dimethyl groups makes the quinoxaline core easier to reduce. In a direct comparison of [Ru(bpy)2(ligand)]2+ complexes, the first ligand-based reduction potential for the 6,7-dimethyl substituted compound occurs at -1.25 V (vs SSCE), a significant cathodic shift from the -1.18 V observed for the unsubstituted dpq complex. This 70 mV difference demonstrates a predictable tuning of the ligand's electron-accepting properties.

Evidence DimensionFirst Ligand-Based Reduction Potential
Target Compound Data-1.25 V (for its [Ru(bpy)2]2+ complex)
Comparator Or Baseline2,3-di-2-pyridylquinoxaline (dpq) complex: -1.18 V
Quantified Difference70 mV cathodic shift
ConditionsCyclic voltammetry in acetonitrile, potentials vs SSCE.

This controlled modification of redox potential is critical for designing electrocatalysts or tuning the energy levels of electron-transport materials in electronic devices.

DNA Binding Affinity
Head-to-head
dpqMe2 complex ranked near dppz benchmark, above dpq complex
Supports DNA-targeted probe research
ESI-MS dsDNA binding hierarchy

Photophysical Tuning: Red-Shifted Emission for Color Control in Luminescent Complexes

The methyl substituents also influence the photophysical properties of the resulting metal complexes. The ruthenium complex [Ru(bpy)2(6,7-dmdpq)]2+ exhibits a luminescence emission maximum at 635 nm, a 7 nm red-shift compared to the 628 nm emission of the parent [Ru(bpy)2(dpq)]2+ complex under identical conditions. This shift demonstrates the utility of the 6,7-dimethyl substitution for fine-tuning the emission color of phosphorescent materials.

Evidence DimensionLuminescence Emission Maximum (λem)
Target Compound Data635 nm (for its [Ru(bpy)2]2+ complex)
Comparator Or Baseline2,3-di-2-pyridylquinoxaline (dpq) complex: 628 nm
Quantified Difference7 nm red-shift
ConditionsRoom temperature in deaerated acetonitrile.

For applications in light-emitting devices (OLEDs) or ratiometric sensors, this predictable control over emission wavelength is a key parameter for material selection.

Ligand Geometry
Head-to-head
dpqMe2: splaying + twisting; dpp: splaying only
Enables distinct multimetallic architecture design
Single crystal XRD comparison

Processability Advantage: Improved Solubility for Solution-Based Fabrication

The addition of two methyl groups to the rigid quinoxaline backbone disrupts crystal packing and increases lipophilicity, leading to enhanced solubility in common organic solvents like dichloromethane, chloroform, and THF compared to the unsubstituted 2,3-di-2-pyridylquinoxaline. While direct solubility values are sparsely reported, the principle is well-established and is a primary driver for using such substituted ligands in the synthesis of soluble metal complexes and coordination polymers intended for solution-based processing techniques like spin-coating or ink-jet printing.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataQualitatively higher
Comparator Or Baseline2,3-di-2-pyridylquinoxaline (dpq): Lower solubility
Quantified DifferenceNot specified quantitatively in source.
ConditionsCommon organic solvents used for device fabrication (e.g., CH2Cl2, THF).

Improved solubility is a critical procurement factor, enabling easier handling, higher concentration precursor solutions, and compatibility with cost-effective, large-area solution-processing manufacturing methods.

Complex Stability
Class-level
K = 1000–2500 dm³ mol⁻¹
Stability remains within typical class range
In CH₂Cl₂, binuclear Ru-Cu complex
Lot Purity
Specification review
≥97.5% (HPLC), 97.5–102.5% (Titration)
Supports bioanalytical method consistency
Lot-specific Certificate of Analysis

Precursor for Solution-Processable Phosphorescent Emitters in OLEDs

The enhanced solubility allows for the formulation of inks and solutions for spin-coating or printing layers in Organic Light-Emitting Diodes (OLEDs). The ligand's demonstrated ability to red-shift the emission of its metal complexes enables its use in creating emitters specifically tuned for the orange-red part of the spectrum.

Development of Electrocatalysts with Fine-Tuned Reduction Potentials

This ligand is the right choice when developing metal complexes for electrocatalysis where the first reduction event is critical to the catalytic cycle. The predictable 70 mV cathodic shift compared to the parent dpq allows for precise tuning of the catalyst's operating potential to match substrate requirements or improve energy efficiency.

Building Block for Luminescent Sensors Requiring Specific Wavelengths

When designing luminescent sensors where the emission wavelength is a key readout signal, the 6,7-dimethyl substitution provides a reliable method to shift emission towards longer wavelengths compared to the widely used dpq scaffold. This allows for better spectral separation from background fluorescence or the creation of ratiometric sensors.

Application Fit Matrix

Application
Selection Property
Validation Focus
DNA-targeted probe research
Ligand-induced binding affinity shift
dsDNA binding assay (ESI-MS)
Multimetallic architecture design
Specific ligand geometry (splaying + twisting)
Single crystal XRD confirmation
Bioanalytical method validation
Lot-specific high purity (≥97.5%)
Method reproducibility in research matrices
Photoredox catalyst discovery
Tuned MLCT and redox properties
Resonance Raman, electrochemistry profiling

XLogP3

3.2

UNII

F2IWW639PY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6627-38-9

Wikipedia

6,7-Dimethyl-2,3-di-2-pyridylquinoxaline

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